1-(4-Hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)ethanone
Description
Properties
CAS No. |
689266-90-8 |
|---|---|
Molecular Formula |
C25H22F3N5O2S2 |
Molecular Weight |
545.6 |
IUPAC Name |
1-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]ethanone |
InChI |
InChI=1S/C25H22F3N5O2S2/c26-25(27,28)16-5-3-4-15(12-16)24(35)8-10-33(11-9-24)20(34)13-17-14-37-23(29-17)32-21-18-6-1-2-7-19(18)30-22(36)31-21/h1-7,12,14,35H,8-11,13H2,(H2,29,30,31,32,36) |
InChI Key |
CBGROMFXVCITIY-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=O)CC3=CSC(=N3)NC4=NC(=S)NC5=CC=CC=C54 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-(4-Hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)ethanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C27H33F3N2O3
- Molecular Weight : 490.5577 g/mol
- CAS Number : 101221-65-2
Research indicates that this compound exhibits multiple biological activities, primarily through its interaction with various enzymatic pathways:
- Cholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmitter regulation. In vitro studies report IC50 values of approximately 10.4 µM for AChE and 7.7 µM for BChE, suggesting significant inhibitory activity that could be beneficial in treating neurodegenerative diseases such as Alzheimer's .
- Antimicrobial Properties : Preliminary assessments have indicated that derivatives of the compound may possess antimicrobial activity against various pathogens. For instance, structural modifications have led to enhanced efficacy against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, particularly through its impact on cytokine release and oxidative stress markers in cellular models. This suggests a potential role in treating inflammatory diseases.
Case Study 1: Neuroprotective Effects
A study conducted on the neuroprotective effects of the compound demonstrated that it could significantly reduce neuronal cell death induced by oxidative stress in vitro. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activities .
Case Study 2: Antimicrobial Activity
In a comparative study, various derivatives of the compound were tested against a panel of bacterial strains using the agar diffusion method. Results indicated that certain modifications improved activity against Candida albicans, with observed zones of inhibition significantly larger than those seen with standard antifungal agents .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Piperidine Derivatives: The target compound’s piperidine-CF₃ group aligns with trends in kinase inhibitor design, where CF₃ enhances binding to hydrophobic pockets (e.g., ROCK1 inhibitors in and ) .
The target compound’s thioxo group may further modulate activity by increasing electron-withdrawing effects or metal chelation.
CF₃ Substitution: The CF₃ group in the target compound mirrors its use in benzoimidazole-based kinase inhibitors (), where it improves target affinity and metabolic stability. This contrasts with non-CF₃ analogs like verminoside, which prioritize antioxidant activity via phenolic groups .
Pharmacokinetic Considerations
- Lipophilicity: The CF₃ group and aromatic systems in the target compound likely increase logP compared to less halogenated analogs (e.g., verminoside), enhancing membrane permeability but risking solubility issues .
- Metabolic Stability : Piperidine hydroxylation may facilitate phase II metabolism, while CF₃ groups resist oxidation, prolonging half-life .
Q & A
Q. Table 1. Common Synthesis Parameters from Literature
| Step | Solvent | Catalyst | Conditions | Yield Optimization |
|---|---|---|---|---|
| Intermediate formation | DMSO/EtOH | H₂SO₄/NaOH | Reflux, 4–6 hrs | TLC monitoring |
| Cyclization | Acetic acid | - | Reflux, 12 hrs | HPLC purification |
| Final coupling | THF:Acetone | CuI | Reflux, 24 hrs | Spectral validation |
Basic: Which analytical techniques are most effective for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon frameworks, especially for piperidine and thiazole moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Chromatography : HPLC for purity assessment (>95%) and TLC for reaction monitoring .
Basic: How should researchers design experiments to evaluate the biological activity of this compound?
Answer:
- In Vitro Assays : Use cell lines (e.g., cancer or microbial cultures) for cytotoxicity or antimicrobial screening. Include positive controls (e.g., doxorubicin for anticancer assays) and dose-response curves .
- Experimental Design : Randomized block designs with replicates to account for variability (e.g., 4 replicates with 5 plants each in pharmacological studies) .
Advanced: How can discrepancies in spectral data (e.g., NMR or MS) be resolved during characterization?
Answer:
- Cross-Validation : Combine multiple techniques (e.g., 2D NMR for ambiguous peaks) .
- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent interference in NMR .
- Impurity Profiling : LC-MS to identify by-products or degradation compounds .
Advanced: What strategies address challenges in stereochemical control during synthesis?
Answer:
- Chiral Catalysts : Use enantioselective catalysts for asymmetric synthesis of piperidine rings .
- Chromatographic Resolution : Chiral HPLC to separate enantiomers post-synthesis .
Advanced: How can computational methods like molecular docking elucidate the compound’s mechanism of action?
Answer:
- Docking Software : Tools like AutoDock Vina to model interactions with targets (e.g., quinazoline binding to DNA topoisomerases) .
- Validation : Compare docking scores with experimental IC₅₀ values to refine predictive models .
Advanced: What methodologies analyze the compound’s stability under varying pH and temperature?
Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC .
- Thermal Stability : Accelerated stability testing at 40–60°C for 4–8 weeks to simulate long-term storage .
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted?
Answer:
- Analog Synthesis : Modify functional groups (e.g., trifluoromethyl or thioxo groups) and test bioactivity .
- Data Correlation : Use regression models to link structural features (e.g., logP, polar surface area) with activity .
Advanced: What experimental designs mitigate batch-to-batch variability in pharmacological testing?
Answer:
- Split-Plot Designs : Assign synthesis batches to main plots and biological replicates to subplots to isolate variability sources .
- Standardized Protocols : Strict control of reaction conditions (e.g., temperature, stirring rate) across batches .
Advanced: How are contradictions in biological activity data resolved across studies?
Answer:
- Meta-Analysis : Pool data from multiple studies and apply statistical weighting to account for methodological differences .
- Dose-Response Reassessment : Re-test conflicting data points with standardized assays (e.g., fixed cell lines or microbial strains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
